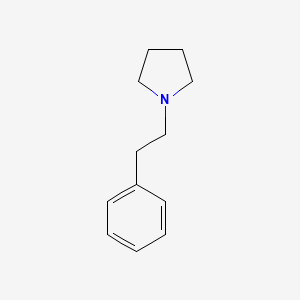

1-(2-phenylethyl)pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-phenylethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-3,6-7H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUCWWVQVUXBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029426 | |

| Record name | 1-(2-Phenylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6273-83-2, 6908-75-4 | |

| Record name | 1-(2-Phenylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylethylpyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKH6XT5AZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ligands for Photosensitive Complexes:

Research has shown that incorporating pyrrolidine (B122466) groups into polypyridine ligands can significantly enhance the properties of ruthenium complexes used in photovoltaic applications. The electron-donating nature of the pyrrolidine moiety improves the visible light absorption of the metal complex. acs.org Libraries of such ligands can be synthesized to fine-tune the electrochemical and optical properties of the resulting materials.

| Ligand Type | Key Synthetic Method | Observed Property Change | Potential Material Application |

|---|---|---|---|

| Pyrrolidine-containing bipyridines | Selective metalation−cross-coupling | Improved visible light absorption | Photovoltaic devices, Dye-sensitized solar cells |

| Pyrrolidine-containing terpyridines | Microwave-assisted complexation | Strong changes in electrochemical behavior | Molecular electronics, Light-emitting devices |

Photoluminescent Materials:

Bicyclic pyrrolidine (B122466) derivatives have been developed that exhibit notable photoluminescent properties. researchgate.net By synthesizing a small library of these compounds and studying their absorption and fluorescence spectra in different solvents, researchers can identify structures with high fluorescence quantum efficiency. researchgate.net Such compounds form the basis for developing new fluorescent dyes, markers, and components for optical devices.

Photosensitizers:

Pyrrolidine-fused chlorins represent another class of materials where the pyrrolidine (B122466) ring is crucial. Microwave-assisted N-alkylation of the pyrrolidine unit allows for the straightforward creation of a library of chlorin (B1196114) derivatives. mdpi.com These molecules have strong absorption bands in the red region of the spectrum, a property valuable for photosensitizers in various applications. The synthesis allows for the attachment of different functional groups, such as carboxylic acids or other fluorophores (e.g., dansyl), to modulate solubility and spectral properties. mdpi.com

Development of Chemical Probes

A chemical probe is a small molecule used to study and manipulate a chemical system. While many probes are for biological targets, the principles can be applied to non-biological systems, such as chemical sensors for environmental monitoring or industrial process control. The photoluminescent and electrochemical properties of pyrrolidine derivatives make them suitable scaffolds for such probes.

For example, the fluorescence of a pyrrolidine-dansyl dyad could be sensitive to the polarity of its environment or the presence of specific metal ions, causing a detectable change in its emission spectrum. mdpi.com By creating a library of related compounds with different linkers and substitution patterns, probes can be optimized for sensitivity and selectivity towards a specific non-biological analyte.

Advanced Structural Elucidation and Conformational Analysis of 1 2 Phenylethyl Pyrrolidine

Advanced Spectroscopic Techniques for Structural Research

Spectroscopic techniques are indispensable for probing the molecular structure of 1-(2-phenylethyl)pyrrolidine. These methods rely on the interaction of electromagnetic radiation with the molecule to reveal information about its atomic composition, bonding, and spatial arrangement.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide primary data on the chemical environment of each nucleus. The increasing complexity of synthetic derivatives necessitates the use of advanced 1D and 2D NMR techniques for complete structural assignment ipb.pt.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the ethyl bridge, and the methylene protons of the pyrrolidine (B122466) ring. Due to the symmetry of the pyrrolidine ring in the parent compound, the ¹³C NMR spectrum is relatively simple, showing only two signals for the saturated heterocycle ipb.pt. However, substitution can lead to more complex spectra. The chemical shifts are influenced by the solvent used ipb.pt.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl C-H (ortho, meta, para) | ¹H | 7.20 - 7.35 | m |

| Ar-CH₂ | ¹H | ~2.80 | t |

| Ar-CH₂-CH₂ | ¹H | ~2.65 | t |

| N-CH₂ (Pyrrolidine) | ¹H | ~2.50 | m |

| C-CH₂-C (Pyrrolidine) | ¹H | ~1.80 | m |

| Phenyl C (quaternary) | ¹³C | ~140 | s |

| Phenyl C-H | ¹³C | 126 - 129 | d |

| Ar-CH₂ | ¹³C | ~60 | t |

| Ar-CH₂-CH₂ | ¹³C | ~34 | t |

| N-CH₂ (Pyrrolidine) | ¹³C | ~54 | t |

| C-CH₂-C (Pyrrolidine) | ¹³C | ~23 | t |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures like phenylethylamine and pyrrolidine. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of its molecular formula, C₁₂H₁₇N core.ac.uk.

Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like this compound and its derivatives. The electron ionization (EI) mass spectrum is characterized by specific fragmentation patterns. A dominant fragmentation pathway for N-alkyl pyrrolidines involves alpha-cleavage, leading to the formation of a stable iminium ion. For this compound, this would correspond to the loss of a benzyl radical (C₇H₇•) to form an N-methylenepyrrolidinium ion at m/z 84.

Differentiating between positional isomers of derivatives can be challenging as they may produce similar mass spectra under standard EI conditions ojp.gov. However, advanced MS techniques, such as tandem mass spectrometry (MS/MS), can overcome this limitation. For instance, chemical ionization (CI) often produces a protonated molecular ion [M+H]⁺, which can be selected and fragmented. The resulting product ion spectrum is often unique to a specific isomer, enabling unambiguous differentiation core.ac.uknih.gov. Studies on fluorinated analogues of this compound have shown that GC-CI-QqQ-MS/MS experiments reveal distinct product ions for each positional isomer, making it a particularly helpful method for their identification core.ac.uknih.gov.

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₂H₁₇N]⁺• | Molecular Ion (M⁺•) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragment) |

| 84 | [C₅H₁₀N]⁺ | N-methylenepyrrolidinium (α-cleavage, loss of benzyl radical) |

| 70 | [C₄H₈N]⁺ | Pyrrolidinium ion |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular "fingerprint" based on the functional groups present msu.eduamericanpharmaceuticalreview.com. An IR spectrum is obtained by measuring the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending msu.edu.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural components. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where bands are typically due to stretching vibrations of specific functional groups msu.edu. The more complex region from 1450 to 600 cm⁻¹ is the fingerprint region, which is unique to the molecule as a whole msu.edu.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations may be active in one technique and not the other, providing a more complete vibrational analysis when used together americanpharmaceuticalreview.com.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2800 - 3000 | C-H Stretch | Aliphatic (Ethyl & Pyrrolidine) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1100 - 1250 | C-N Stretch | Tertiary Amine |

| 700 - 750 and 690-710 | C-H Out-of-plane Bend | Monosubstituted Benzene |

The conformational landscape of flexible molecules like this compound can be investigated in the gas phase using advanced spectroscopic techniques. Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective method for obtaining electronic and vibrational spectra of molecules cooled in a supersonic jet. This cooling simplifies the spectra by populating only the lowest energy levels of one or a few conformers. By tuning the wavelength of the laser, different conformers can be selectively excited and ionized, allowing their individual spectra to be recorded. This technique would be ideal for distinguishing between different spatial arrangements (e.g., gauche vs. anti) of the phenylethyl side chain relative to the pyrrolidine ring.

Microwave spectroscopy provides extremely high-resolution rotational spectra of gas-phase molecules. From these spectra, precise rotational constants can be determined. These constants are directly related to the molecule's moments of inertia, from which a definitive three-dimensional structure and precise bond lengths and angles can be derived for each observed conformer. This method would provide the most accurate geometric information about the different stable conformations of isolated this compound molecules.

X-ray Crystallography Studies of this compound Derivatives

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state. This technique involves diffracting X-rays from a single crystal of the compound to generate a three-dimensional electron density map, from which the positions of all atoms can be precisely located.

Although a crystal structure for the parent this compound is not publicly available, analysis of its derivatives provides significant insight into its likely solid-state conformation. For example, the crystal structure of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, a related synthetic cathinone, has been determined nih.gov.

In such structures, crystallography reveals:

Precise Geometric Parameters : Bond lengths, bond angles, and torsion angles are determined with high accuracy.

Molecular Conformation : The three-dimensional shape of the molecule in the crystal lattice is defined. This includes the conformation of the pyrrolidine ring, which typically adopts a non-planar "envelope" or "twist" conformation to minimize steric strain. The orientation of the phenylethyl substituent relative to the ring is also fixed in the solid state.

Intermolecular Interactions : The packing of molecules in the crystal is dictated by non-covalent interactions such as hydrogen bonding (in the case of salts) and π-π stacking between phenyl rings nih.gov. These interactions are crucial for understanding the physical properties of the solid material.

The data obtained from crystallographic studies of derivatives serve as a crucial benchmark for validating computational models and interpreting data from other analytical techniques.

| Parameter | Description | Typical Value (from derivative) |

|---|---|---|

| C-N Bond Length | Within the pyrrolidine ring | ~1.48 Å |

| C-C Bond Length | Within the pyrrolidine ring | ~1.53 Å |

| C-N-C Bond Angle | Within the pyrrolidine ring | ~105° |

| Pyrrolidine Conformation | Ring pucker description | Envelope or Twist |

| π-π Stacking Distance | Separation between parallel phenyl rings | ~3.4 - 3.8 Å |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine |

| 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (α-D2PV) |

| Pyrrolidine |

| Phenylethylamine |

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of a compound's crystal structure reveals how molecules arrange themselves in the solid state and the nature of the non-covalent interactions that govern this arrangement. For a molecule like this compound, which contains a phenyl ring, a flexible ethyl chain, and a pyrrolidine ring with a tertiary amine, several types of intermolecular interactions would be anticipated to play a role in its crystal packing.

In the absence of a published crystal structure for this compound, analysis of related structures, such as derivatives, provides insight into potential interactions. For instance, studies on pyrrolidinium salts often reveal complex networks of hydrogen bonds. In the crystal structure of 1-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]pyrrolidinium 2-amino-5-chlorobenzoate, the cation and anion components are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming chains within the crystal lattice nih.gov. Although this compound itself lacks O-H or N-H donors for classical hydrogen bonding, the nitrogen atom can act as a hydrogen bond acceptor.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the parameters that would be determined from a single-crystal X-ray diffraction experiment.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₇N |

| Formula Weight | 175.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

Note: The values in this table are hypothetical and serve as placeholders for data that would be obtained from experimental analysis.

Computational Chemistry Approaches to Conformational Preferences

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to predict the geometry, conformational energies, and electronic properties of molecules. For this compound, DFT calculations could be employed to determine the preferred three-dimensional structure and the energy barriers between different conformations.

The conformational landscape of this molecule is primarily defined by the torsion angles around the C-C and C-N bonds of the phenylethyl side chain. DFT calculations would involve rotating these bonds systematically to map the potential energy surface and identify low-energy conformers. The results would likely show a preference for staggered conformations to minimize steric hindrance. The orientation of the phenyl ring relative to the pyrrolidine ring is a key conformational feature. The calculations could reveal whether a folded conformation (where the phenyl and pyrrolidine rings are in proximity) or an extended conformation is more stable. Dispersion corrections (e.g., B3LYP-D3) are often included in these calculations to accurately account for the non-covalent interactions, such as intramolecular π-stacking, that might stabilize folded structures mdpi.com.

Interactive Data Table: Hypothetical DFT Calculation Results for this compound Conformers

| Conformer | Torsion Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| Extended | ~180 | 0.00 (Reference) | Minimal steric hindrance |

| Gauche 1 | ~60 | Value | Potential C-H···π interaction |

Note: The values in this table are hypothetical examples of what DFT calculations would yield.

Molecular Dynamics Simulations of Conformational Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics in solution nih.govscilit.comnih.gov. An MD simulation of this compound, typically in a solvent like water or chloroform, would reveal how the molecule explores different conformations and the timescales of these changes mdpi.com.

The simulation would track trajectories of all atoms, allowing for the analysis of key structural parameters like the distance between the phenyl and pyrrolidine rings and the distribution of dihedral angles. This can confirm the stable conformers predicted by DFT and identify transient states. The simulations can also elucidate the role of solvent molecules in stabilizing certain conformations through solute-solvent interactions nih.gov. The radius of gyration (Rg) could be calculated from the simulation to quantify the compactness of the molecule over time, indicating transitions between folded and extended states nih.gov.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods, including DFT, are used to characterize the electronic structure of a molecule. For this compound, this analysis would involve calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic stability.

Applications of 1 2 Phenylethyl Pyrrolidine in Advanced Organic Synthesis

1-(2-Phenylethyl)pyrrolidine as a Key Building Block for Complex Molecules

The structural framework of this compound provides a robust starting point for the synthesis of more intricate molecules, particularly in the realms of natural products and novel heterocyclic systems. The pyrrolidine (B122466) unit offers a stable, saturated five-membered ring, while the phenylethyl side chain provides a site for further functionalization or can be an integral part of the target molecule's pharmacophore.

The pyrrolidine fragment is a core component of numerous alkaloids, including well-known compounds such as nicotine, hygrine, and preussin. nih.gov These natural products exhibit a wide spectrum of biological activities. Given that this compound is an analog of 2-phenylethylamine where the amine is part of a pyrrolidine ring, it represents a logical, albeit specialized, building block for alkaloids that contain both of these structural motifs. wikipedia.org The synthesis of complex alkaloids often relies on the strategic assembly of such key fragments. While specific total syntheses commencing directly from this compound are not extensively detailed, its structure is representative of key intermediates in the retrosynthetic analysis of certain alkaloid families. For instance, stereodivergent synthesis of 2,5-disubstituted pyrrolidines has been achieved en route to the total synthesis of alkaloids like (+)-monomorine I, showcasing the importance of the pyrrolidine core in natural product synthesis. rsc.org

The pyrrolidine ring is not only a terminal feature but also a versatile intermediate for constructing other heterocyclic systems. mdpi.com Synthetic strategies often involve the functionalization of a pre-formed pyrrolidine ring to build more complex scaffolds such as pyrrolizidines and indolizidines. nih.gov The nucleophilic secondary amine of the pyrrolidine ring can participate in a variety of chemical transformations, including classical methods for five-membered heterocycle preparation like 1,3-dipolar cycloadditions. nih.gov

A practical example demonstrating the use of a closely related structure involves the synthesis of 1-(2-indenylethyl)pyrrolidine. In this process, 1-(2-chloroethyl)pyrrolidine (B1346828) is reacted with the indenyl anion, effectively coupling the pyrrolidine moiety to another complex carbocyclic system via the ethyl linker. soeagra.com This reaction highlights how the N-substituted pyrrolidine framework can be elaborated to create sophisticated molecules that bridge heterocyclic and carbocyclic domains, which are of significant interest in materials science and medicinal chemistry.

Role in Asymmetric Catalysis and Chiral Induction

In the field of asymmetric synthesis, where the selective production of a single enantiomer is critical, pyrrolidine-based structures are paramount. They function as chiral auxiliaries, form the backbone of chiral ligands for metal catalysts, and act as organocatalysts in their own right. nih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. After establishing the desired chirality, the auxiliary is removed for potential recycling. This strategy is a cornerstone of asymmetric synthesis.

While direct applications of this compound as a chiral auxiliary are not prominently documented, its structural relative, chiral 1-phenylethylamine (B125046) (α-PEA), is one of the most widely used auxiliaries in organic synthesis. nih.govnih.gov α-PEA is employed in the diastereoselective synthesis of various natural products and medicinal substances by temporarily attaching it to a substrate, thereby directing the approach of reagents from a less sterically hindered face. nih.gov Given this precedent, a chiral, enantiopure form of this compound could theoretically function in a similar capacity. The fixed conformation of the pyrrolidine ring combined with the stereocenter on the phenylethyl side chain could impart significant facial selectivity in reactions involving an attached substrate.

The development of novel ligands for transition metal catalysts is crucial for advancing chemical synthesis, particularly for processes like olefin polymerization. Pyrrolidine derivatives can be elaborated into sophisticated ligands that coordinate with metal centers and influence the catalytic activity and selectivity.

Research has been conducted on the synthesis of 1-(2-indenylethyl)pyrrolidine, a direct analog of this compound, as a precursor for new linked amido-cyclopentadienyl-type ligands. soeagra.com This ligand was used to synthesize new Group IV metal complexes. Specifically, the lithium salt of 1-(2-indenylethyl)pyrrolidine was reacted with ZrCl₄·2THF to yield the corresponding zirconium dichloride complex, while the Grignard reagent of the ligand was reacted with TiCl₃·3THF and subsequently oxidized to produce the titanium dichloride complex. soeagra.com These complexes were investigated as potential Ziegler-Natta catalysts for ethylene (B1197577) polymerization. soeagra.com

| Ligand | Metal Precursor | Resulting Complex | Reported Yield |

|---|---|---|---|

| 1-(2-Indenylethyl)pyrrolidine | TiCl₃·3THF (followed by AgCl oxidation) | 1-(2-Indenylethyl)pyrrolidinetitanium dichloride | 72% |

| 1-(2-Indenylethyl)pyrrolidine | ZrCl₄·2THF | 1-(2-Indenylethyl)pyrrolidinezirconium dichloride | 38% |

Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. nih.gov The pyrrolidine scaffold is considered a "privileged motif" in this field, famously exemplified by the amino acid proline and its derivatives. nih.gov These catalysts typically operate by forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates. mdpi.com

The this compound molecule contains the key secondary amine functional group necessary for this type of catalysis. The phenylethyl substituent on the nitrogen atom would modulate the steric and electronic properties of the catalyst, influencing its reactivity and the stereoselectivity of the transformation. While specific studies focusing on this compound as a primary organocatalyst are not detailed, the broader research into pyrrolidine-based catalysts is extensive. For example, pyrrolidine groups have been successfully immobilized on polymer resins to create effective and reusable heterogeneous catalysts for aqueous aldol (B89426) reactions. mdpi.com This demonstrates the robustness and versatility of the pyrrolidine catalytic core, which can be adapted and functionalized for various applications.

Construction of Chemical Libraries for Material Science or Chemical Probe Discovery (excluding biological screening aspects)

The this compound scaffold and its parent pyrrolidine ring are foundational structures in combinatorial chemistry, enabling the generation of large, diverse chemical libraries. These libraries are instrumental in the discovery of novel compounds for material science applications and the development of specialized chemical probes. The versatility of the pyrrolidine core allows for systematic chemical modifications, leading to compounds with tailored electronic, optical, and catalytic properties.

Combinatorial Synthesis Methodologies

The construction of chemical libraries using the pyrrolidine scaffold often employs solid-phase synthesis techniques. This approach simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. A common strategy is the "split-pool" synthesis method, where a solid support (like a resin bead) is divided into portions, each reacting with a different building block. The portions are then pooled, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a vast number of unique compounds.

One documented approach for creating a highly functionalized pyrrolidine library, which can be adapted for material or probe discovery, involves an encoded synthesis on a polymer resin. nih.gov This method uses a [2+3] cycloaddition reaction to form the pyrrolidine ring, followed by further diversification.

Key steps in a representative solid-phase synthesis for a pyrrolidine library include:

Resin Preparation: An appropriate polymer resin, such as TentaGel, is functionalized with a linker and an initial building block (e.g., an amino acid). nih.govresearchgate.net

Cycloaddition: The resin-bound substrate reacts with an olefin via an azomethine ylide intermediate to form the core pyrrolidine ring structure. nih.gov This step allows for the introduction of diversity at multiple positions on the ring.

Split-Pool Diversification: The resin is subjected to the split-pool process. In each cycle, different chemical moieties (building blocks) are coupled to a reactive site on the pyrrolidine scaffold. These can include acylating agents, sulfonyl chlorides, or other electrophiles to create a library of amides, sulfonamides, etc.

Cleavage: Once the synthesis is complete, the final compounds are cleaved from the solid support for subsequent characterization and application.

The table below illustrates a hypothetical set of building blocks that could be used to generate a diverse library from a core pyrrolidine structure.

| Building Block Type | Example Reagents (R-X) | Resulting Functional Group | Potential Property Modification |

|---|---|---|---|

| Acyl Chlorides | Benzoyl chloride, Acetyl chloride, Cyclohexanecarbonyl chloride | Amide | Modify electronic properties, steric bulk, and solubility |

| Sulfonyl Chlorides | Dansyl chloride, Tosyl chloride, Mesyl chloride | Sulfonamide | Introduce fluorescent probes, alter polarity |

| Isocyanates | Phenyl isocyanate, Methyl isocyanate | Urea | Introduce hydrogen-bonding capabilities |

Applications in Material Science

Derivatives of the pyrrolidine scaffold have been synthesized and investigated for their unique photophysical properties, making them attractive candidates for new materials in optics and electronics.

Advanced Methodological and Theoretical Aspects in 1 2 Phenylethyl Pyrrolidine Research

Supramolecular Chemistry and Non-Covalent Interactions of 1-(2-Phenylethyl)pyrrolidine Scaffolds

Non-covalent interactions are fundamental in determining the solid-state architecture and molecular recognition properties of organic compounds. nih.govrsc.org For the this compound framework, interactions such as hydrogen bonds and aromatic stacking play a crucial role in the formation of ordered supramolecular structures. nih.gov

The design of supramolecular assemblies relies on the predictable and directional nature of non-covalent interactions. The this compound scaffold contains key functional groups that can be exploited for self-assembly. The pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor, while attached hydroxyl or amino groups can serve as hydrogen bond donors. nih.govnih.gov The phenyl ring is capable of participating in various π-interactions, including π-π stacking and C-H/π interactions. nih.govnih.gov

By modifying the core scaffold with additional functional groups, researchers can direct the formation of specific assemblies. For instance, the introduction of hydroxyl groups, as seen in derivatives like 1-(2-hydroxy-2-phenylethyl)pyrrolidine, provides strong hydrogen bond donors that can lead to the formation of one-dimensional chains or more complex networks in the solid state. nih.govnih.gov The strategic placement of aromatic rings can encourage π-π stacking, which plays a significant role in stabilizing crystal lattices. nih.gov These interactions are not only vital for crystal engineering but also for understanding how these molecules might interact with biological targets. nih.gov

X-ray crystallography is a powerful tool for elucidating the precise three-dimensional arrangement of molecules in a crystal, revealing the specific non-covalent interactions that form the lattice. Studies on crystalline derivatives of the this compound scaffold provide detailed insights into these forces.

In the crystal structure of 1-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]pyrrolidinium 2-amino-5-chlorobenzoate, the cation and anion are linked by O—H⋯O and N—H⋯O hydrogen bonds, which generate chains extending through the crystal. nih.gov Similarly, the structure of a 1-[(1R)-1-phenylethyl]pyrrolidin-2-one derivative shows that molecules form one-dimensional tapes through hydrogen bonding between a carbonyl oxygen and alcohol groups of neighboring molecules. nih.gov These tapes then assemble into sheets, stabilized by the interdigitative stacking of phenyl rings and further C—H⋯O interactions. nih.gov

Aromatic interactions are also critical. In the crystal structure of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride, a cathinone derivative, powerful π–π interactions are observed between the phenyl rings of adjacent molecules. nih.gov These interactions, characterized by centroid-to-centroid distances of approximately 3.684 Å, are a major stabilizing force in the crystal lattice and include both π–π stacking and edge-to-π arrangements. nih.gov

Table 1: Examples of Non-Covalent Interactions in Crystal Lattices of this compound Derivatives

| Compound Derivative | Interaction Type | Description | Source(s) |

|---|---|---|---|

| 1-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]pyrrolidinium salt | Hydrogen Bonding (O—H⋯O, N—H⋯O) | Interactions link cations and anions to form nih.gov chains. | nih.gov |

| 1-[(1R)-1-phenylethyl]pyrrolidin-2-one derivative | Hydrogen Bonding & π-π Stacking | Hydrogen bonds form 1D tapes, which assemble into sheets via stacking of phenyl rings. | nih.gov |

Development and Validation of Analytical Methodologies for Research-Specific Characterization

The synthesis of this compound and its analogues can result in complex mixtures, including positional isomers and stereoisomers. nih.gov Therefore, the development of robust and validated analytical methods is essential for accurate characterization and purity assessment.

Differentiating between isomers of this compound derivatives is a significant analytical challenge, as they often have identical mass-to-charge ratios and similar physical properties. nih.govcore.ac.uk Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used for their separation.

For fluorinated analogues of 1-(1-phenyl-2-phenylethyl)pyrrolidine, various chromatographic conditions have been explored. epa.gov While GC-MS alone may not achieve complete separation of all positional isomers, HPLC has proven more effective. epa.gov The use of specialized HPLC columns, such as those with a naphthalene-bonded silica stationary phase (e.g., Cosmosil πNAP), has enabled adequate separation of certain isomers, although baseline separation of all six possible fluorinated isomers in a single run was not achieved. epa.gov

The choice of stationary phase is critical. For instance, a Hypersil GOLD™ PFP (pentafluorophenyl) column has been reported to facilitate the separation of fluorinated amphetamine isomers, suggesting its potential utility for related pyrrolidine compounds. epa.gov GC separation can be optimized by adjusting parameters such as the column type (e.g., DB-1 fused silica capillary) and the temperature program. epa.gov

Table 2: Chromatographic Conditions for Separation of this compound Derivative Isomers

| Technique | Column | Mobile Phase / Carrier Gas | Key Finding | Source(s) |

|---|---|---|---|---|

| HPLC | Cosmosil πNAP (naphthalene bonded silica) | Acetonitrile / Water with formic acid | Adequate separation of some, but not all six, fluorinated positional isomers. | epa.gov |

| GC | DB-1 fused silica capillary (30 m × 0.25 mm) | Helium | Used in conjunction with MS to differentiate isomers based on fragmentation patterns. | epa.gov |

Ensuring the purity of research samples is paramount for reliable scientific outcomes. A multi-technique approach is typically employed for the comprehensive purity assessment of this compound and its derivatives.

The process often begins with purification of the synthesized product, for example, via flash column chromatography. epa.gov Following purification, a combination of analytical techniques is used for characterization and purity confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the target compound. core.ac.uk Tandem mass spectrometry (MS/MS), particularly with soft ionization techniques like chemical ionization (CI), can help differentiate isomers by producing distinct fragmentation patterns. nih.govepa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. They confirm the connectivity of atoms and can differentiate between isomers based on unique chemical shifts and coupling constants. core.ac.ukepa.gov

Chromatography (GC/HPLC): As detailed previously, GC and HPLC are used to separate the main compound from any impurities or isomers. The peak area of the primary compound relative to the total peak area in the chromatogram provides a quantitative measure of purity. epa.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, serving as an additional check on the compound's identity. core.ac.ukepa.gov

The validation of these analytical methods involves assessing parameters such as linearity, accuracy, precision, and the limit of quantitation (LOQ) to ensure the results are reliable and reproducible. researchgate.net

Advanced Theoretical Chemistry Studies on the Compound's Reactivity and Stability

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound, offering insights that complement experimental findings. mdpi.com Methods such as Density Functional Theory (DFT) are used to model molecular structure, predict reactivity, and analyze non-covalent interactions. mdpi.comnih.gov

Studies on the pyrrolidine ring itself reveal key aspects of its reactivity. The nitrogen atom confers basicity and nucleophilicity to the scaffold. wikipedia.orgresearchgate.net DFT calculations have been used to predict the nucleophilic parameters of pyrrolidine in various solvent systems, correlating theoretical predictions with experimental kinetic data from reactions. mdpi.com Such studies can help predict how the this compound scaffold will behave in different chemical environments.

Computational analysis is also used to investigate the stability of different molecular conformations. The five-membered pyrrolidine ring is non-planar and can adopt various "puckered" conformations. researchgate.net Molecular modeling can determine the relative energies of these conformers and the barriers to their interconversion, which is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Furthermore, theoretical methods are employed to analyze the non-covalent interactions discussed in section 6.1. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to visualize and quantify the strength of hydrogen bonds and π-π stacking interactions observed in crystal structures, confirming their role in stabilizing molecular assemblies. nih.govnih.gov These computational approaches are invaluable for rationalizing experimental observations and guiding the design of new molecules with desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。